N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine
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Overview
Description
N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine is a chemical compound with the molecular formula C9H15NOS2 It is known for its unique structure, which includes a cyclohexylidene ring and bis(methylsulfanyl)methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine typically involves the reaction of cyclohexanone oxime with bis(methylsulfanyl)methane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(methylsulfanyl)methylidene groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone oxime
- Bis(methylsulfanyl)methane
- Cyclohexylidene derivatives
Uniqueness
N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine is unique due to its combination of a cyclohexylidene ring and bis(methylsulfanyl)methylidene groups. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
118631-08-6 |
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Molecular Formula |
C9H15NOS2 |
Molecular Weight |
217.4 g/mol |
IUPAC Name |
N-[2-[bis(methylsulfanyl)methylidene]cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C9H15NOS2/c1-12-9(13-2)7-5-3-4-6-8(7)10-11/h11H,3-6H2,1-2H3 |
InChI Key |
UVCILMRMUIPFPE-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C1CCCCC1=NO)SC |
Origin of Product |
United States |
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